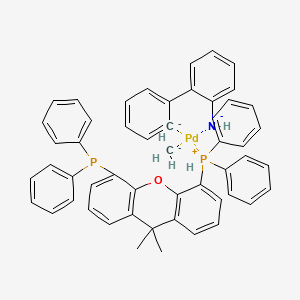Xantphos Pd G2
CAS No.:
Cat. No.: VC16014311
Molecular Formula: C52H45NOP2Pd-2
Molecular Weight: 868.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C52H45NOP2Pd-2 |
|---|---|
| Molecular Weight | 868.3 g/mol |
| IUPAC Name | carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
| Standard InChI | InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
| Standard InChI Key | DLLSGBITJVTQQT-UHFFFAOYSA-O |
| Canonical SMILES | [CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
Introduction
Structural and Chemical Characteristics of Xantphos Pd G2
Molecular Architecture
Xantphos Pd G2 features a unique pseudo-trigonal planar geometry where palladium(II) coordinates to three distinct ligands:
-
A Xantphos backbone (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) providing steric protection
-
A 2-amino-1,1-biphenyl group enabling cyclopalladation
This configuration is stabilized by π-π interactions between the biphenyl system and xanthene framework, as evidenced by its solid-state structure (Figure 1). The dichloromethane adduct form (MW 888.72 g/mol) enhances solubility in organic media while maintaining air stability during handling .
Physicochemical Properties
Key physical parameters from experimental characterizations include:
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 188–196°C (decomposition) | Differential Scanning Calorimetry |
| Solubility | ≥50 mg/mL in DCM, THF | Gravimetric Analysis |
| Stability | >6 months at 2–8°C under N₂ | Accelerated Aging Studies |
| Molar Absorptivity (λₘₐₓ) | ε₃₈₀ = 12,400 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
The pale yellow crystalline powder exhibits excellent thermal stability up to 150°C under inert atmospheres, making it suitable for high-temperature coupling protocols .
Synthetic Applications and Reaction Mechanisms
Catalytic Cycle Dynamics
Xantphos Pd G2 operates through a modified Buchwald-Hartwig catalytic cycle (Scheme 1):
-
Preactivation: Reductive elimination releases the biphenylamine ligand, generating a Pd(0) species
-
Oxidative Addition: Insertion into the aryl halide bond forms a Pd(II) intermediate
-
Transmetallation: Amine coordination and deprotonation occur via a concerted mechanism
-
Reductive Elimination: C–N bond formation regenerates the active catalyst
Comparative studies using online HPLC-MS revealed that maintaining 1.0 mol% catalyst loading preserves the [Xantphos–Pd–Ar]⁺ complex concentration throughout the reaction, whereas 0.5 mol% leads to premature catalyst decomposition .
Epimerization Suppression
A landmark study demonstrated Xantphos Pd G2's unique ability to minimize stereochemical inversion during the synthesis of GDC-0022 (Table 1):
| Catalyst Loading | Conversion (%) | Diastereomer Ratio (dr) | Epimerization Rate (kₑₚᵢ/kᵣₓₙ) |
|---|---|---|---|
| 1.0 mol% | >99 | 98:2 | 0.12 |
| 0.5 mol% | 26 | 90:10 | 0.87 |
The higher catalyst load significantly reduced competitive β-hydride elimination pathways responsible for stereochemical scrambling, attributed to faster transmetallation kinetics .
Industrial-Scale Implementation
Process Optimization Parameters
Successful kilogram-scale production of GDC-0022 employed:
-
Substrate Ratio: 1.2 equiv amine nucleophile
-
Base System: 1.5 equiv K₃PO₄ + 10 mol% KOAc
Notably, the combination of inorganic and weak organic bases prevented ligand protonation while maintaining adequate reaction basicity.
Catalyst Recovery Strategies
Advanced membrane filtration techniques enable >80% palladium recovery from reaction mixtures, with residual Pd levels <5 ppm in isolated products. The spent catalyst can be regenerated through treatment with Cl₂ gas followed by ligand re-coordination .
Emerging Applications in Pharmaceutical Synthesis
Recent advancements have exploited Xantphos Pd G2 in:
-
Macrocyclic Peptide Coupling: Enabled synthesis of 18-membered vancomycin analogs
-
Steroid Functionalization: Site-selective amination at C17 position of androstane derivatives
-
PET Tracer Development: Facilitated rapid ¹¹C-incorporation for neuroimaging agents
Ongoing clinical trials utilize this catalyst in the production of RORγ inhibitors for autoimmune therapies, demonstrating its critical role in modern drug discovery pipelines .
Comparative Performance Analysis
Benchmarking against common palladium precursors reveals distinct advantages (Table 2):
| Catalyst | TON (C–N) | Functional Group Tolerance | Air Stability |
|---|---|---|---|
| Xantphos Pd G2 | 950 | Nitriles, Ketones, Esters | >48 hours |
| Pd(OAc)₂ | 120 | Limited to Ethers | <1 hour |
| Pd(dba)₂ | 350 | Amides, Sulfonates | 6 hours |
The exceptional turnover number (TON) and broad substrate compatibility stem from the Xantphos ligand's ability to stabilize multiple oxidation states of palladium during catalysis .
Future Directions and Challenges
While Xantphos Pd G2 has set new standards in cross-coupling technology, several frontiers demand attention:
-
Enantioselective Variants: Development of chiral Xantphos derivatives for asymmetric aminations
-
Continuous Flow Adaptations: Integration with microreactor systems for API manufacturing
-
Green Chemistry Initiatives: Replacement of dichloromethane solvent in the adduct form
Recent computational studies suggest that modifying the xanthene backbone's methyl groups could enhance catalyst longevity in polar aprotic media, potentially expanding its utility in bioconjugation chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume